molecular formula C19H31Cl2NO4 B12550467 N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine CAS No. 671796-27-3

N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine

Cat. No.: B12550467
CAS No.: 671796-27-3
M. Wt: 408.4 g/mol
InChI Key: JJYDBDPZFPTVAR-UHFFFAOYSA-N
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Description

N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine is a complex organic compound characterized by its multiple ethoxy and chloroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine typically involves multiple steps:

    Initial Reaction: The starting material, benzylamine, undergoes a reaction with 2-chloroethanol to form an intermediate.

    Ethoxylation: The intermediate is then reacted with ethylene oxide under controlled conditions to introduce the ethoxy groups.

    Chlorination: The ethoxylated intermediate is further reacted with thionyl chloride to introduce the chloroethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of ethers or other substituted amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

Scientific Research Applications

N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine involves its interaction with specific molecular targets. The chloroethoxy groups can interact with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-Chloroethoxy)ethoxy]ethanol: A simpler compound with similar ethoxy and chloroethoxy groups.

    Diethylene glycol mono(2-chloroethyl) ether: Another compound with chloroethoxy groups but different structural features.

Uniqueness

N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine is unique due to its multiple ethoxy and chloroethoxy groups, which provide it with distinct chemical properties and potential applications. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

671796-27-3

Molecular Formula

C19H31Cl2NO4

Molecular Weight

408.4 g/mol

IUPAC Name

N-benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-[2-[2-(2-chloroethoxy)ethoxy]ethyl]ethanamine

InChI

InChI=1S/C19H31Cl2NO4/c20-6-10-23-14-16-25-12-8-22(18-19-4-2-1-3-5-19)9-13-26-17-15-24-11-7-21/h1-5H,6-18H2

InChI Key

JJYDBDPZFPTVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCOCCCl)CCOCCOCCCl

Origin of Product

United States

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